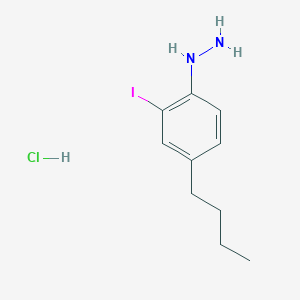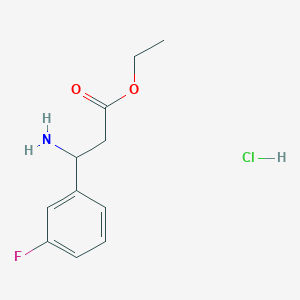![molecular formula C6H2BrClN2S B1284429 7-Bromo-4-chlorothieno[3,2-d]pyrimidine CAS No. 31169-27-4](/img/structure/B1284429.png)
7-Bromo-4-chlorothieno[3,2-d]pyrimidine
Descripción general
Descripción
OSM-S-448 es un compuesto que pertenece a la serie de aminotienopirimidinas, la cual ha sido estudiada extensamente por sus potenciales propiedades antimaláricas. Este compuesto forma parte del proyecto Open Source Malaria, que tiene como objetivo desarrollar nuevos tratamientos para la malaria a través de la investigación y la colaboración de código abierto .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de OSM-S-448 implica la construcción del andamiaje de tienopirimidina, seguido de la complementación del andamiaje de aminotienopirimidina halogenado. La ruta sintética típicamente comienza con el material de partida de tiofeno, que se somete a diversas transformaciones para producir el compuesto deseado .
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para OSM-S-448 no están bien documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de reactores más grandes y la garantía de la pureza y el rendimiento del producto final mediante rigurosas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones: OSM-S-448 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: Las reacciones de sustitución, particularmente la halogenación, son comunes en la síntesis y modificación de OSM-S-448.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como bromo o cloro en condiciones controladas.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de OSM-S-448, que pueden tener diferentes actividades biológicas y propiedades.
Aplicaciones Científicas De Investigación
OSM-S-448 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de las aminotienopirimidinas.
Biología: El compuesto se estudia por su potencial actividad antimalárica, dirigiéndose al parásito de la malaria Plasmodium falciparum.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente terapéutico para la malaria.
Mecanismo De Acción
El mecanismo de acción de OSM-S-448 implica la inhibición de objetivos moleculares específicos dentro del parásito de la malaria. Se cree que el compuesto interfiere con la capacidad del parásito para regular las concentraciones intracelulares de sodio e iones de hidrógeno, lo que lleva a su muerte. Las vías y los objetivos moleculares exactos todavía están bajo investigación, pero se cree que implica la inhibición de un transportador de ATPasa de sodio-potasio tipo P .
Compuestos Similares:
- OSM-S-106
- OSM-S-137
- TCMDC 132385
Comparación: OSM-S-448 es único en sus modificaciones estructurales específicas, que contribuyen a su actividad biológica distintiva. En comparación con compuestos similares como OSM-S-106 y OSM-S-137, OSM-S-448 ha mostrado diferentes niveles de eficacia y solubilidad. La presencia de grupos funcionales específicos, como el andamiaje de aminotienopirimidina halogenado, lo diferencia de otros compuestos de la serie .
Comparación Con Compuestos Similares
- OSM-S-106
- OSM-S-137
- TCMDC 132385
Comparison: OSM-S-448 is unique in its specific structural modifications, which contribute to its distinct biological activity. Compared to similar compounds like OSM-S-106 and OSM-S-137, OSM-S-448 has shown different levels of efficacy and solubility. The presence of specific functional groups, such as the halogenated aminothienopyrimidine scaffold, sets it apart from other compounds in the series .
Propiedades
IUPAC Name |
7-bromo-4-chlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFZDPZIIKOATA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586510 | |
| Record name | 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31169-27-4 | |
| Record name | 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine in anticancer research?
A1: this compound serves as a versatile building block for synthesizing novel molecules with potential anticancer properties. [] Researchers are interested in its use as a starting material for creating compounds that can inhibit protein tyrosine kinases, enzymes often implicated in the development and progression of cancer. []
Q2: How is this compound structurally modified to create potential anticancer agents?
A2: One strategy involves introducing a piperazine unit to the this compound core. [] This modification is achieved through a reaction with various piperazine derivatives in the presence of triethylamine (Et3N). [] The resulting compounds, confirmed by ¹H NMR and HRMS, represent a new series of 7-bromothieno[3,2-d]pyrimidines that warrant further investigation for their anticancer potential. []
Q3: Are there other chemical modifications explored with this compound for developing novel compounds?
A3: Yes, beyond the addition of piperazine units, researchers are exploring Suzuki coupling reactions with this compound. [] This method allows for the introduction of diverse substituents, expanding the chemical space and potentially leading to compounds with improved potency and selectivity against specific targets. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Thiophen-2-yl)cyclopentyl]methanamine](/img/structure/B1284350.png)












